



Flt3-IN-24 chemical structure and properties

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Compound of Interest		
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An In-Depth Technical Guide to Flt3-IN-24: A Potent and Selective FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. **Flt3-IN-24** (also referred to as compound 24) has emerged as a potent and selective inhibitor of FLT3 kinase. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Flt3-IN-24**, including its mechanism of action, effects on downstream signaling, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

Flt3-IN-24 is an imidazo[1,2-a]pyridine-pyridine derivative. Its chemical structure and properties are summarized below.

Chemical Name: 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine[1]

Chemical Structure:

Table 1: Chemical and Physical Properties of Flt3-IN-24



Property	Value	Reference
Molecular Formula	C23H20N6O2S	[2]
Molecular Weight	444.51 g/mol	[3]
Appearance	Yellow solid	[1]
IC₅₀ (FLT3 Kinase)	7.94 nM	[2][3]
Solubility	Soluble in DMSO	[3]

Biological Activity and Mechanism of Action

Flt3-IN-24 is a potent and selective inhibitor of FLT3 kinase, demonstrating significant activity against both wild-type and mutated forms of the receptor.[1] Its primary mechanism of action is the inhibition of the kinase activity of FLT3, which in turn blocks the downstream signaling pathways that promote cell proliferation and survival in FLT3-driven cancers.[1]

Efficacy Against FLT3 Mutations

A key advantage of **Flt3-IN-24** is its balanced and potent inhibitory activity against clinically relevant FLT3 mutations that confer resistance to other inhibitors. It is particularly effective against:

- FLT3-ITD (Internal Tandem Duplication): The most common type of FLT3 mutation in AML.[1]
- FLT3-ITD/D835Y: A common resistance mutation in the tyrosine kinase domain (TKD).[1]
- FLT3-ITD/F691L: A gatekeeper mutation that confers resistance to several FLT3 inhibitors, including gilteritinib.[1]

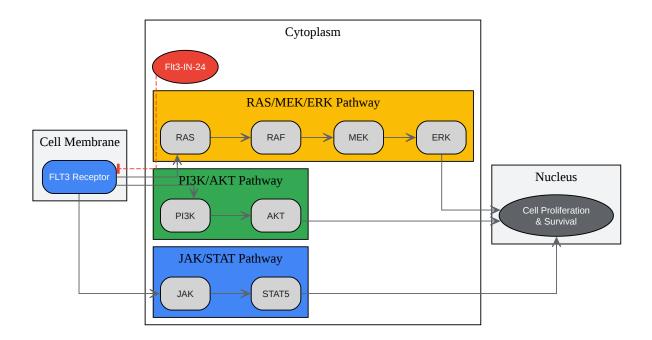
Molecular docking studies suggest that **Flt3-IN-24** may adopt different binding conformations when interacting with the F691L mutant of FLT3, which could explain its retained activity against this resistant form.[1]

Downstream Signaling Pathways



FLT3 activation triggers several downstream signaling cascades that are crucial for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways.[4] By inhibiting FLT3 kinase activity, **Flt3-IN-24** effectively suppresses the phosphorylation of FLT3 and its downstream targets, including STAT5, ERK, and AKT, leading to the inhibition of these pro-survival signaling networks.[1]

Diagram 1: Simplified FLT3 Signaling Pathway and Inhibition by Flt3-IN-24



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Caption: **Flt3-IN-24** inhibits the FLT3 receptor, blocking downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Flt3-IN-24**.



Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Flt3-IN-24 against FLT3 kinase.

Methodology:

- Reagents: Recombinant human FLT3 kinase, ATP, appropriate kinase buffer, substrate peptide (e.g., a generic tyrosine kinase substrate), and **Flt3-IN-24** at various concentrations.
- Procedure: a. Prepare a reaction mixture containing the FLT3 kinase, substrate peptide, and kinase buffer. b. Add Flt3-IN-24 at a range of concentrations to the reaction mixture and incubate for a specified time (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding ATP. d. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Flt3-IN-24 relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a doseresponse curve.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of Flt3-IN-24 on leukemia cell lines.

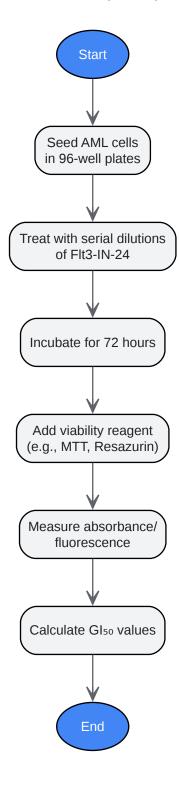
Methodology:

- Cell Lines: Use human AML cell lines with known FLT3 mutation status, such as MV4-11 (FLT3-ITD homozygous) and MOLM-13 (FLT3-ITD heterozygous). A cell line lacking FLT3 mutations (e.g., K562) can be used as a negative control.
- Procedure: a. Seed the cells in 96-well plates at an appropriate density. b. Treat the cells with a serial dilution of **Flt3-IN-24** and incubate for a specified period (e.g., 72 hours). c. Assess cell viability using a colorimetric or fluorometric assay, such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue®).



• Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Diagram 2: Experimental Workflow for Cell Viability Assay





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Caption: Workflow for determining the anti-proliferative effects of Flt3-IN-24.

Western Blot Analysis of FLT3 Signaling

Objective: To determine the effect of **Flt3-IN-24** on the phosphorylation of FLT3 and its downstream signaling proteins.

Methodology:

- Cell Culture and Treatment: Culture FLT3-dependent AML cells (e.g., MV4-11) and treat with various concentrations of **Flt3-IN-24** for a specified time (e.g., 1-4 hours).
- Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control antibody (e.g., β-actin or GAPDH) should also be used. e. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Densitometrically quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels and the loading control.

Conclusion

FIt3-IN-24 is a potent and selective small-molecule inhibitor of FLT3 kinase with promising activity against both wild-type and clinically relevant mutant forms of the enzyme, including



those that confer resistance to other targeted therapies. Its ability to effectively block FLT3-mediated signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for AML and other hematological malignancies driven by FLT3 activation. The experimental protocols detailed herein provide a robust framework for the continued preclinical and clinical evaluation of this compound.

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